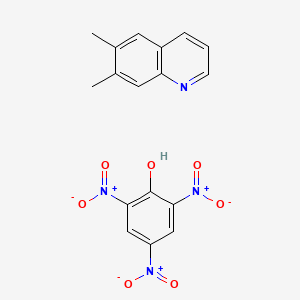![molecular formula C12H10ClN3O B8094650 3-aminobenzo[g]quinoxalin-2(1H)-one](/img/structure/B8094650.png)
3-aminobenzo[g]quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminobenzo[g]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods
Industrial production methods for this compound often focus on sustainable and environmentally benign protocols. Transition metal-free methodologies have been developed, which provide an efficient and green synthetic route. These methods include visible light and electrochemically catalyzed strategies .
化学反应分析
Types of Reactions
3-Aminobenzo[g]quinoxalin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl iodides, Katritzky salts, and eosin-y as a photoredox catalyst. Conditions often involve visible light promotion and the use of bases such as DIPEA .
Major Products Formed
The major products formed from these reactions include various functionalized quinoxalin-2(1H)-ones, such as 3-alkylated quinoxalin-2(1H)-ones and quinoxaline-3-carbonyl compounds .
科学研究应用
3-Aminobenzo[g]quinoxalin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds and as a building block for more complex molecules.
Medicine: It is explored for its potential as a pharmaceutical agent due to its diverse biological activities.
作用机制
The mechanism of action of 3-aminobenzo[g]quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. It often acts by inhibiting specific enzymes or proteins, leading to its bioactive effects. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and regulation .
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, which serves as the basis for various functionalized derivatives.
Uniqueness
3-Aminobenzo[g]quinoxalin-2(1H)-one is unique due to its specific functional groups and the diverse range of reactions it can undergo. Its ability to be functionalized at the C3 position via various sustainable protocols makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
3-amino-1H-benzo[g]quinoxalin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.ClH/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11;/h1-6H,(H2,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVJUAYNYCVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
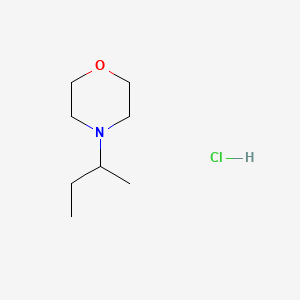
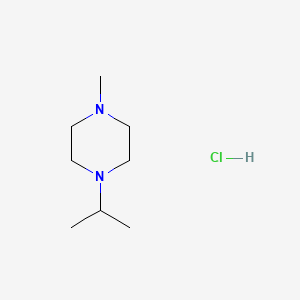
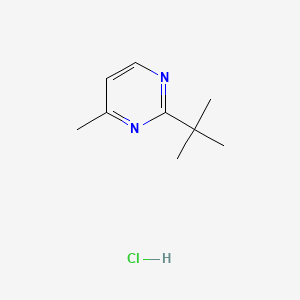
![1-Methyl-3-[3-(3-methylimidazol-3-ium-1-yl)propyl]imidazol-1-ium;diiodide](/img/structure/B8094583.png)



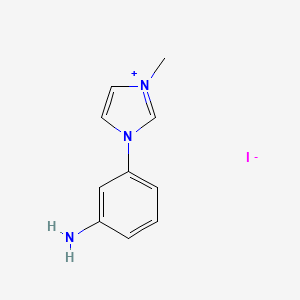
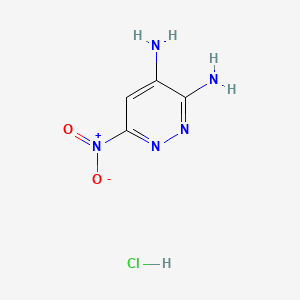
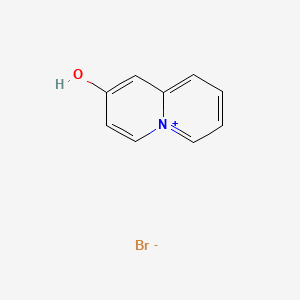
![methyl N'-[(Z)-(4-chlorophenyl)methylideneamino]carbamimidothioate;hydroiodide](/img/structure/B8094633.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanamine;hydrochloride](/img/structure/B8094645.png)

